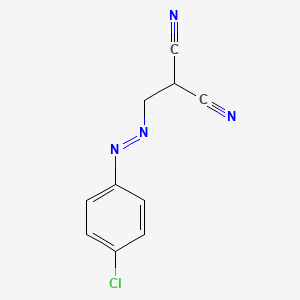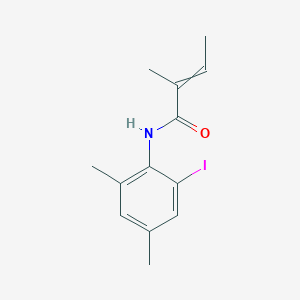
N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide is an organic compound that features an iodine atom attached to a dimethylphenyl group, which is further connected to a methylbutenamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide typically involves the iodination of 2,4-dimethylaniline followed by the formation of the amide bond. One common method includes the reaction of 2-iodo-4,6-dimethylaniline with 2-methylbut-2-enoyl chloride under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed coupling reactions can also be employed to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: Palladium-catalyzed coupling reactions such as Suzuki or Heck reactions can be used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl compounds or other extended aromatic systems.
Aplicaciones Científicas De Investigación
N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the amide group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-iodo-4,6-dimethylphenyl)acetamide
- N-(2-iodo-4,6-dimethylphenyl)-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)acetamide
- N-(2-iodo-4,6-dimethylphenyl)-4-methylbenzenesulfonamide
Uniqueness
N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of the iodine atom and the methylbutenamide moiety distinguishes it from other similar compounds, providing unique opportunities for its application in various fields of research .
Propiedades
Número CAS |
922170-71-6 |
|---|---|
Fórmula molecular |
C13H16INO |
Peso molecular |
329.18 g/mol |
Nombre IUPAC |
N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide |
InChI |
InChI=1S/C13H16INO/c1-5-9(3)13(16)15-12-10(4)6-8(2)7-11(12)14/h5-7H,1-4H3,(H,15,16) |
Clave InChI |
VCPAMIOGVYABTH-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C)C(=O)NC1=C(C=C(C=C1I)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


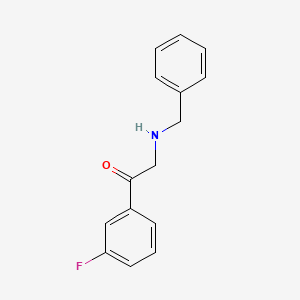
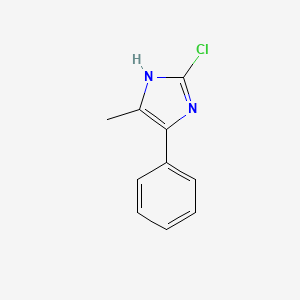
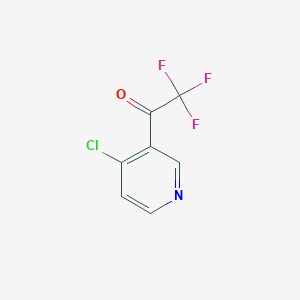
![1,1'-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene)](/img/structure/B14173824.png)
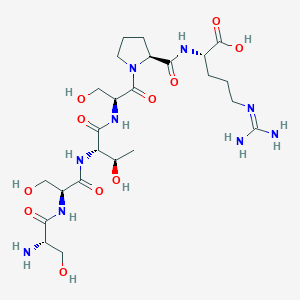
![Ethyl 1,3A-dihydro-7-hydroxy-2,5-dimethylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B14173836.png)
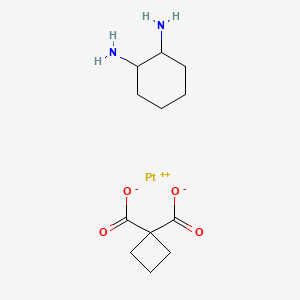
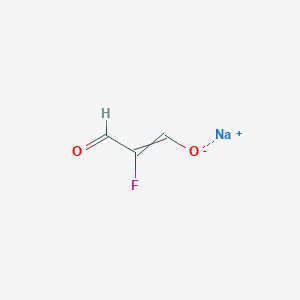
![3-Bromo-N-[2-(5-bromo-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14173865.png)
![Methyl 4-[(2-hydroxy-3-prop-2-ynoxy-propyl)-pyrimidin-2-yl-amino]butanoate](/img/structure/B14173867.png)
![2-[1,3-dioxolan-2-ylmethyl(methyl)amino]-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone](/img/structure/B14173872.png)
![4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B14173878.png)

